molecular formula C15H11F2NO2 B2596520 N-(3-acetylphenyl)-2,6-difluorobenzamide CAS No. 325977-14-8

N-(3-acetylphenyl)-2,6-difluorobenzamide

Cat. No. B2596520
CAS RN: 325977-14-8
M. Wt: 275.255
InChI Key: SRVXKVVKOIZERX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,6-difluorobenzamide, also known as DFB, is a chemical compound that has gained attention due to its potential as a therapeutic agent. DFB is a small molecule that belongs to the class of benzamides and has been studied extensively for its biological properties.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Reactions of Ortho-manganated Aryl-ketones, Aldehydes, and Amides with Alkynes : This compound is involved in new synthesis methods for inden-1-ols and indenones, showing its utility in organic synthesis. The reaction with alkynes provides a straightforward approach to complex molecular structures, highlighting its role in the development of synthetic methodologies (Robinson, Main, & Nicholson, 1989).

Material Science and Engineering

  • Quantitative Investigation of the Structural, Thermal, and Mechanical Properties of Polymorphs : Research on polymorphs of a similar fluorinated amide underscores the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in solid-state physics. This exploration into polymorphism provides insights into the structural, thermal, and mechanical properties of materials, showcasing the compound's potential in materials science and engineering (Mondal et al., 2017).

Environmental Chemistry

  • Metabolic Pathway Studies : The metabolic pathways of structurally related compounds, including diflubenzuron (having a similar difluorobenzamide group), in the house fly were studied, illustrating the compound's utility in understanding environmental chemistry and the fate of chemicals in ecosystems (Chang, 1978).

Pharmaceutical and Biomedical Applications

  • Drug-Protein Conjugates : Research into the metabolic fate of drug-protein conjugates, using models such as dinitrophenyl hapten conjugated to albumin, provides valuable insights into the pharmaceutical applications of related compounds. These studies help in understanding the biotransformation and interaction of drugs within biological systems, which is crucial for drug design and development (Kitteringham et al., 1985).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s worth noting that compounds with similar structures, such as isocyanates, are known to be electrophiles and are reactive towards a variety of nucleophiles . This suggests that N-(3-acetylphenyl)-2,6-difluorobenzamide might interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound might affect a wide range of biochemical pathways.

Pharmacokinetics

A related compound, n-(3-acetylphenyl)-n-methylacetamide, is known to have high gastrointestinal absorption and is bbb permeant . These properties might also apply to this compound, potentially impacting its bioavailability.

Result of Action

aeruginosa . This suggests that this compound might have similar effects.

Action Environment

It is known that the reactivity of similar compounds, such as isocyanates, can be influenced by the presence of nucleophiles . This suggests that the action of this compound might also be influenced by the presence of nucleophiles in its environment.

properties

IUPAC Name

N-(3-acetylphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVXKVVKOIZERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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